1-Allyl-2-benzyl-piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29194-07-8 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-benzyl-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C15H21N/c1-2-11-16-12-7-6-10-15(16)13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2 |
InChI Key |
ZVVRTPHRMJVLOU-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCCC1CC2=CC=CC=C2 |
Canonical SMILES |
C=CCN1CCCCC1CC2=CC=CC=C2 |
Synonyms |
1-allyl-2-benzyl-piperidine |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Allyl 2 Benzyl Piperidine
Established Synthetic Routes to the Piperidine (B6355638) Core
The creation of the piperidine ring is the foundational step in the synthesis of 1-Allyl-2-benzyl-piperidine. Both classical and modern methods are employed to construct this six-membered nitrogen-containing heterocycle.
Classical Cyclization Approaches to Saturated Nitrogen Heterocycles
Traditional methods for piperidine synthesis often involve intramolecular cyclization reactions. These well-established routes include:
Dieckmann Condensation: This intramolecular reaction of a diester in the presence of a base can form a β-keto ester, which can then be further manipulated to produce a piperidone (a piperidine derivative with a ketone group). sciencemadness.org For instance, the reaction of a primary amine with two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation, is a common route to 4-piperidones. dtic.mil
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or keto-aldehydes is a powerful method for piperidine ring formation. rsc.orgrsc.org This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgrsc.org
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines. This method allows for the rapid construction of the heterocyclic ring with potential for stereocontrol. researchgate.net
Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a straightforward method to obtain the corresponding piperidines. dtic.milnih.gov This can be achieved using various catalytic systems, often under high pressure and temperature, although milder conditions have also been developed. dtic.milnih.gov For example, N-benzyl-2-alkylpyridinium salts can be hydrogenated to the corresponding N-benzyl-2-alkylpiperidines. nih.gov
Modern Catalyst-Mediated Cyclizations for Piperidine Ring Formation
Contemporary synthetic chemistry has introduced a variety of catalyst-mediated reactions that offer improved efficiency, selectivity, and milder reaction conditions for piperidine synthesis. These methods often utilize transition metals or organocatalysts.
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is widely used to form cyclic olefins. researchgate.netnih.gov A diene precursor containing a nitrogen atom can be cyclized to form a dihydropyridine, which can then be reduced to the piperidine ring. nih.govmdpi.com
Palladium-Catalyzed Cyclizations: Palladium catalysts are versatile tools for C-N bond formation. Intramolecular allylation or amination reactions catalyzed by palladium complexes can efficiently construct the piperidine ring. whiterose.ac.ukorganic-chemistry.org For example, a Pd-catalyzed annulation strategy can convert 2-tetralones into fused piperidine scaffolds. whiterose.ac.uk
Iridium-Catalyzed Cyclizations: Iridium complexes have been developed for the N-heterocyclization of primary amines with diols, providing a route to various cyclic amines, including piperidines, in good yields. organic-chemistry.org Asymmetric intramolecular N-allylation catalyzed by cationic CpRu complexes has also been reported. acs.org
Biocatalysis: The use of enzymes in synthesis is a growing field. Transaminases and other enzymes can be used for the stereoselective synthesis of piperidines, often under mild and environmentally friendly conditions. news-medical.netresearchgate.netchemistryviews.orgrice.edu For instance, chemoenzymatic approaches have been developed for the asymmetric synthesis of disubstituted piperidines. acs.orgresearchgate.netnih.gov
Stereocontrolled Functionalization of the Piperidine Ring System
Once the piperidine core is formed, the next step is the introduction of the allyl and benzyl (B1604629) substituents. The control of stereochemistry during this process is crucial for accessing specific isomers of this compound.
Regioselective Introduction of the Allyl Substituent
The allyl group is typically introduced at the nitrogen atom (N-allylation) of a pre-formed 2-benzylpiperidine (B184556) precursor. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine acts as the nucleophile.
Common methods for N-allylation include:
Reaction with Allyl Halides: The most straightforward method involves reacting 2-benzylpiperidine with an allyl halide, such as allyl bromide or allyl chloride, often in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.netnih.gov The choice of solvent can influence the reaction's outcome. cdnsciencepub.com
Palladium-Catalyzed Allylation: Transition metal-catalyzed methods, particularly with palladium, can also be employed for N-allylation. nih.gov These methods can offer high efficiency and selectivity.
Enzymatic N-Allylation: Biocatalytic methods using reductive aminases have been developed for the N-allylation of secondary amines, including piperidine, using renewable cinnamic acids. nih.gov
| Reagent | Catalyst/Conditions | Product | Reference |
| Allyl bromide | K₂CO₃, DMF | N-Allylpiperidine | researchgate.net |
| Allyl bromide | Acetonitrile, N₂ | N-Allylpiperidinium bromide | researchgate.net |
| Cinnamic acids | Carboxylic acid reductase, Reductive aminase | N-Allylpiperidine derivatives | nih.gov |
Diastereoselective and Enantioselective Installation of the Benzyl Moiety
The introduction of the benzyl group at the C2 position of the piperidine ring with stereocontrol is a more challenging synthetic task. This can be achieved either by starting with a chiral precursor or by using a stereoselective reaction on a prochiral substrate.
Synthesis from Chiral Precursors: One approach is to start from a chiral building block, such as an enantiopure amino acid or amino alcohol, which already contains the desired stereocenter. mdpi.comrsc.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of a 2-benzylpyridine (B1664053) derivative can lead to an enantioenriched 2-benzylpiperidine. nih.gov Iridium catalysts with chiral ligands, such as MeO-BoQPhos, have shown high enantioselectivity in the hydrogenation of 2-alkylpyridinium salts. nih.gov
Stereoselective Alkylation: The alkylation of a pre-formed piperidine enamine or a related nucleophile with a benzyl halide can be influenced by existing stereocenters on the ring, leading to a diastereoselective reaction. beilstein-journals.org
Reductive Amination with a Chiral Auxiliary: Using a chiral auxiliary attached to the nitrogen atom can direct the stereochemical outcome of a reductive amination to form the piperidine ring, thereby setting the stereochemistry at the C2 position. rsc.orgrsc.org The dienetricarbonyliron complex has been used as a powerful chiral auxiliary in a double reductive amination cascade to produce highly stereocontrolled 2-substituted piperidines. rsc.orgrsc.org
Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the highly diastereoselective C-H arylation of substituted piperidines, which could potentially be adapted for benzylation. nih.govacs.org
Asymmetric Synthesis of Enantiopure this compound
The synthesis of a single enantiomer of this compound requires a robust asymmetric strategy. This can involve several approaches:
Resolution of Racemates: A racemic mixture of 2-benzylpiperidine can be resolved into its constituent enantiomers using a chiral resolving agent. The separated enantiomer can then be N-allylated. While effective, this method is inherently limited to a 50% maximum yield for the desired enantiomer.
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as an amino acid, can provide a chiral scaffold onto which the rest of the molecule is constructed. rsc.org
Asymmetric Catalysis: This is often the most efficient approach. It involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Examples include:
Asymmetric Hydrogenation: As mentioned earlier, the asymmetric hydrogenation of a 2-benzylpyridinium salt using a chiral catalyst is a direct route to enantiopure 2-benzylpiperidine, which can then be allylated. nih.gov
Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation and a final reduction can provide access to enantioenriched 3-substituted piperidines, a strategy that could be adapted for 2-substituted systems. nih.gov
Organocatalysis: Chiral organocatalysts can be used to promote enantioselective cyclization reactions to form the piperidine ring with the benzyl group already in place with the correct stereochemistry. mdpi.com
| Strategy | Key Reaction | Catalyst/Reagent | Outcome | Reference |
| Asymmetric Hydrogenation | Hydrogenation of N-benzyl-2-alkylpyridinium salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | Enantioenriched 2-alkylpiperidine | nih.gov |
| Chiral Auxiliary | Double reductive amination | η⁴-dienetricarbonyliron complex | Single diastereoisomer of 2-substituted piperidine | rsc.orgrsc.org |
| Asymmetric Cyclization | Intramolecular aza-Michael reaction | Organocatalyst | Enantiopure N-protected 2-substituted piperidine | mdpi.com |
| Chemoenzymatic Synthesis | Dynamic kinetic resolution | Enzyme and Ru-catalyst | Enantiopure disubstituted piperidine diacetate | acs.orgnih.gov |
Chiral Catalyst-Enabled Methodologies (e.g., Metal-Catalyzed Asymmetric Hydrogenation)
Novel Synthetic Transformations Leading to this compound
Recent advancements in synthetic methodology offer innovative and efficient routes to complex molecules like this compound through multicomponent or cascade reactions.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach offers high atom and step economy.
A potential MCR for this compound could involve a Mannich-type reaction. beilstein-journals.org For instance, a three-component reaction between an amine (like allylamine), an aldehyde (like phenylacetaldehyde), and a suitable dienolate could assemble the core structure. A vinylogous Mannich reaction using a 1,3-bis-silylenol ether, an aldehyde, and a chiral amine has been shown to produce chiral dihydropyridinone adducts, which are versatile intermediates for building various piperidine compounds. ajchem-a.com Subsequent reduction and modification could lead to the desired product.
Another approach is the A³ coupling (alkyne, aldehyde, amine) followed by hydrogenation. acs.org A one-pot, two-step synthesis could first form a propargyl amine from an alkyne, an aldehyde, and an amine, which is then selectively hydrogenated to the corresponding allylamine. acs.org While not directly yielding the 2-benzyl substituent, this highlights the potential of MCRs to construct the N-allyl portion of the molecule.
| Reaction Name/Type | Components | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Organometallic Mannich Reaction | Organozinc Bromide, Aldehyde, Amine | α-Branched Amines | Direct formation of C-C bond adjacent to nitrogen. | beilstein-journals.org |
| Vinylogous Mannich Reaction | Bis-silylenol ether, Aldehyde, Chiral Amine | Chiral Dihydropyridinones | Stereoselective formation of piperidine precursors. | ajchem-a.com |
| A³ Coupling / Hydrogenation | Alkyne, Aldehyde, Amine | Allylamines/Alkylamines | One-pot tandem sequence for N-allyl/alkyl groups. | acs.org |
| Ugi / Pictet-Spengler | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Polycyclic Indole Alkaloid-type Scaffolds | Rapid assembly of complex, natural product-like structures. | nih.gov |
Cascade, or tandem, reactions involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. These processes are highly efficient for building molecular complexity.
A potential cascade route to this compound could be initiated by an amide activation-induced dehydrative coupling of a halogenated secondary amide with an alkene, followed by a tandem cyclization triggered by a reducing agent like sodium borohydride. rsc.orgnih.gov This method has been successfully used to construct 2-allyl piperidines. nih.gov By choosing appropriate starting materials, such as an N-benzyl protected amide, this sequence could be adapted.
Another elegant strategy is the nitro-Mannich/lactamization cascade. beilstein-journals.org This involves the reaction of a γ-nitro ester with an imine (which could be formed in situ from an aldehyde and an amine like allylamine) to directly generate heavily substituted 5-nitropiperidin-2-ones. The nitro and lactam functionalities in the product offer multiple handles for further synthetic manipulation to arrive at the target structure.
Finally, palladium-catalyzed cascade reactions initiated by C-H functionalization represent a cutting-edge approach. researchgate.net For example, a palladium catalyst can activate a C(sp³)-H bond, leading to a cascade of olefination and annulation to form heterocyclic structures.
| Reaction Type | Starting Materials | Key Intermediate/Process | Product | Reference |
|---|---|---|---|---|
| Dehydrative Coupling-Reductive Cyclization | Halogenated Secondary Amide, Alkene | Amide activation (Tf₂O), NaBH₄ reduction | 2-Alkenylpiperidines | rsc.org |
| Nitro-Mannich/Lactamization Cascade | γ-Nitro Ester, Imine (from Aldehyde + Amine) | Intramolecular cyclization of nitro-Mannich adduct | 5-Nitropiperidin-2-ones | beilstein-journals.org |
| Allylation/aza-Prins Cyclization | Cyclic Aldimine Ester, Allyl Carbonate | Cooperative Cu/Pd catalysis | Spiroindolylpiperidines | chinesechemsoc.org |
| Biocatalytic Cascade | N-substituted Tetrahydropyridine | Amine Oxidase / Ene Imine Reductase | Stereo-defined Substituted Piperidines | nih.gov |
Chemical Reactivity and Mechanistic Studies of 1 Allyl 2 Benzyl Piperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.
The lone pair of electrons on the nitrogen atom of 1-allyl-2-benzyl-piperidine allows it to readily undergo alkylation and acylation reactions.
Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by treating the piperidine with an alkyl halide. libretexts.org This is a type of nucleophilic substitution reaction where the nitrogen atom acts as the nucleophile. For instance, reaction with methyl iodide would yield the corresponding quaternary ammonium (B1175870) salt, 1-allyl-1-methyl-2-benzyl-piperidinium iodide. The reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. Strongly electrophilic alkyl halides such as allyl, benzyl (B1604629), and methyl halides generally provide good yields. masterorganicchemistry.com
Acylation: Acylation of the piperidine nitrogen involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction results in the formation of an amide. For example, treatment with acetyl chloride would yield 1-acetyl-2-benzyl-piperidine, with the concurrent loss of the allyl group under certain conditions. The reaction of benzene (B151609) with acetyl chloride to yield acetophenone (B1666503) is a classic example of an acylation reaction. libretexts.org In the context of piperidine derivatives, acylation reactions often utilize a base like potassium carbonate in an anhydrous solvent.
A summary of representative alkylation and acylation reactions is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Methyl Iodide | 1-Allyl-1-methyl-2-benzyl-piperidinium iodide | Alkylation |
| This compound | Acetyl Chloride | 1-Acetyl-1-allyl-2-benzyl-piperidinium chloride | Acylation |
Beyond simple alkylation and acylation, the nitrogen center of this compound can undergo various other functionalizations. These transformations are crucial for the synthesis of diverse piperidine-based scaffolds.
Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid.
Dealkylation/Deallylation: The removal of the allyl group from the nitrogen atom can be accomplished through various methods, including catalytic hydrogenation or using specific reagents that facilitate the cleavage of the N-allyl bond.
Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring can undergo ring-opening reactions. For instance, the von Braun reaction involves treating a tertiary amine with cyanogen (B1215507) bromide, leading to the cleavage of a C-N bond. acs.org While not a direct functionalization of the nitrogen, it highlights the reactivity of the bonds connected to it.
Alkylation and Acylation Reactions
Transformations at the Allyl Moiety
The allyl group, with its reactive double bond, is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.org For this compound, this can involve:
Cross-Metathesis (CM): Reaction with another olefin in the presence of a ruthenium or molybdenum-based catalyst can lead to the exchange of substituents between the two double bonds. libretexts.orgnih.gov This allows for the synthesis of a variety of new analogs with modified side chains. To prevent undesirable isomerization of the double bond during metathesis, additives like 1,4-benzoquinone (B44022) can be used. organic-chemistry.org
Ring-Closing Metathesis (RCM): If another double bond is present within the molecule at an appropriate distance, RCM can be used to form a new ring. libretexts.org This strategy is particularly useful for synthesizing bicyclic structures containing the piperidine ring.
The general mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate. harvard.edu
The electron-rich double bond of the allyl group is susceptible to attack by electrophiles. libretexts.orglibretexts.org
Electrophilic Addition: The reaction is initiated by an electrophile attacking the double bond, forming a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile. A classic example is the addition of a hydrogen halide (like HBr), which proceeds via a carbocation intermediate. libretexts.org The regioselectivity of the addition often follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by an adjacent electron-withdrawing group. In the context of this compound, certain organometallic reagents could potentially add across the double bond under specific catalytic conditions.
A summary of addition reactions to the allyl group is provided below:
| Reaction Type | Reagent | Intermediate | Product |
| Electrophilic Addition | HBr | Carbocation | 2-Bromo-1-(2-benzyl-piperidin-1-yl)propane |
| Hydration (Acid-Catalyzed) | H₂O, H⁺ | Carbocation | 1-(2-Benzyl-piperidin-1-yl)propan-2-ol |
| Halogenation | Br₂ | Bromonium ion | 1,2-Dibromo-3-(2-benzyl-piperidin-1-yl)propane |
The allyl group can also participate in radical reactions and cycloaddition reactions.
Radical Addition: In the presence of a radical initiator, a radical species can add to the double bond. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism and results in anti-Markovnikov addition.
Radical Cyclization: N-allyl-haloamines can undergo copper-catalyzed radical cyclization to form nitrogen-containing heterocyclic compounds. mdpi.com This type of reaction could be applied to derivatives of this compound to construct fused ring systems. The reaction proceeds through the formation of a radical intermediate which then cyclizes. mdpi.com
Cycloaddition Reactions: The allyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, in a [3+2] cycloaddition, an allyl cation can react with a 1,3-dipole to form a five-membered ring. Keteniminium ions can also undergo [2+2] cycloadditions with alkenes.
Olefin Metathesis and Related Olefinic Transformations
Reactivity of the Benzyl Substituent
The benzyl group in this compound offers two primary sites for chemical modification: the aromatic ring and the benzylic position. These sites allow for a range of functionalization reactions, enhancing the structural diversity of this piperidine scaffold.
Aromatic Functionalization Reactions
The phenyl ring of the benzyl substituent can undergo electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating nature of the alkylpiperidine moiety. Generally, electron-withdrawing groups on the benzyl ring can increase the reactivity towards nucleophilic attack. nih.gov
One potential functionalization is the introduction of substituents through Friedel-Crafts reactions. For instance, acylation can introduce a ketone group, which can be a handle for further transformations. thieme-connect.com Another approach involves directed ortho-metalation, where a directing group on the aromatic ring guides the deprotonation and subsequent reaction with an electrophile.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds on the aromatic ring, respectively. thieme-connect.com These reactions would typically require prior halogenation of the benzyl group. For example, a bromo-substituted benzylpiperidine could be coupled with various boronic acids or amines to introduce diverse aryl or amino groups.
Table 1: Potential Aromatic Functionalization Reactions of a Benzylpiperidine Scaffold This table is illustrative and based on general principles of aromatic reactivity.
| Reaction Type | Reagents and Conditions | Expected Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the aromatic ring. |
| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom (-Br) onto the aromatic ring. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group (-COR) onto the aromatic ring. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl system. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of an N-aryl bond. |
Benzylic Position Derivatizations
The benzylic C-H bonds are activated towards various transformations due to the adjacent phenyl ring, which can stabilize radical or anionic intermediates.
One key reaction is benzylic C-H activation. rsc.org This can be achieved using various transition metal catalysts, leading to the introduction of new functional groups at the benzylic position. For example, oxidation can convert the benzylic CH₂ group into a carbonyl group, forming a ketone. organic-chemistry.org Radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under light irradiation, can introduce a halogen, which serves as a versatile leaving group for subsequent nucleophilic substitution reactions.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for benzylic derivatization. researchgate.net These methods can enable the direct coupling of the benzylic position with various partners, avoiding the need for pre-functionalization.
Stereochemical Implications in Reactivity
The presence of a stereocenter at the C-2 position of the piperidine ring in this compound has significant implications for its reactivity, influencing the stereochemical outcome of transformations.
Diastereoselectivity and Enantioselectivity in Transformations
Reactions involving the formation of a new stereocenter can proceed with diastereoselectivity, influenced by the existing chiral center at C-2. For example, the reduction of a ketone at the benzylic position would likely lead to the formation of two diastereomeric alcohols in unequal amounts. The stereochemical course of such reactions is often dictated by the steric hindrance imposed by the substituents on the piperidine ring, directing the approach of the reagent from the less hindered face.
Enantioselective synthesis of related 2,6-disubstituted piperidines has been achieved through methods like catalytic dynamic resolution. researchgate.netresearchgate.net This suggests that kinetic resolution of racemic this compound could be a viable strategy to obtain enantiomerically enriched material. For instance, enantioselective acylation using a chiral catalyst could preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer. sigmaaldrich.comresearchgate.netethz.ch
Table 2: Examples of Stereoselective Reactions on Piperidine Scaffolds This table presents data from related systems to illustrate potential stereochemical outcomes.
| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | 2-Substituted Pyridine (B92270) | Rhodium(I) complex | up to 99% ee | nih.gov |
| Catalytic Dynamic Resolution | N-Boc-2-lithiopiperidine | Chiral ligand | High er's and good dr's | researchgate.net |
| Kinetic Resolution | Disubstituted Piperidines | Chiral Hydroxamic Acid | s up to 52 | sigmaaldrich.comethz.ch |
| Diastereoselective Addition | N-Acyliminium Ion | Organometallic Nucleophile | >99:1 dr | beilstein-journals.orgnih.gov |
Conformational Analysis and its Influence on Reaction Outcomes
The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents at the nitrogen (allyl) and C-2 (benzyl) positions can occupy either axial or equatorial positions. The conformational preference is a result of a balance between various steric and electronic interactions.
For N-substituted piperidines, the orientation of the substituent on the nitrogen is crucial. In the case of an N-allyl group, there can be A(1,3) strain (allylic strain) between the allyl group and the equatorial protons at C-2 and C-6. Studies on N-acylpiperidines have shown a preference for the axial orientation of a C-2 substituent to alleviate this strain. acs.orgrsc.orgnih.gov A similar effect could be at play in this compound, potentially favoring a conformation where the benzyl group is axial.
The preferred conformation of the molecule will significantly impact its reactivity. For instance, in an elimination reaction, an anti-periplanar arrangement of the proton and the leaving group is required. The accessibility of the reactive sites for an incoming reagent will also be determined by the molecule's conformation. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of different conformers and transition states, helping to rationalize and predict reaction outcomes. nih.govacs.orgmdpi.com
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reactivity and optimizing reaction conditions.
The N-dealkylation of piperidines is a well-studied metabolic reaction often catalyzed by cytochrome P450 enzymes. organic-chemistry.org The mechanism typically involves the oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that then fragments to the dealkylated amine and an aldehyde. organic-chemistry.org Similar transformations can be achieved with chemical oxidants.
The mechanism of C-H functionalization often involves the formation of a radical or an organometallic intermediate. For example, the TEMPO-mediated oxidation of N-benzylpiperidines is proposed to proceed through the formation of an iminium intermediate. rsc.org
Kinetic studies can provide quantitative information about reaction rates and the factors that influence them. For example, kinetic resolution experiments rely on the differential rates of reaction of the two enantiomers with a chiral reagent or catalyst. researchgate.netethz.ch The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow), is a measure of the efficiency of the resolution. A higher selectivity factor indicates a more effective separation of the enantiomers.
A plausible mechanism for a palladium-catalyzed decarboxylative allylation of a related endocyclic enecarbamate involves the formation of an endocyclic 1-azaallyl anion and a Pd-allyl cation pair, which then react to form the product. researchgate.net
Applications of 1 Allyl 2 Benzyl Piperidine As a Synthetic Building Block
Precursor in Complex Organic Molecule Construction (excluding biologically active targets)
The bifunctional nature of 1-Allyl-2-benzyl-piperidine, possessing both an alkene and a nucleophilic nitrogen, allows it to serve as a key component in the assembly of intricate cyclic systems.
The allyl group in this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. researchgate.net This reaction involves the combination of a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, with an alkene.
Research on analogous structures, such as ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylates, has demonstrated that the allyl group readily participates in regioselective and chemioselective cycloadditions with arylnitrile oxides to furnish fused isoxazoline (B3343090) rings. rsc.org Similarly, the allyl moiety of this compound could react with various nitrile oxides to generate piperidine-fused isoxazolines. This transformation would yield a complex polycyclic scaffold where the piperidine (B6355638) ring is fused to a newly formed five-membered heterocycle. The reaction is anticipated to be highly regioselective, with the oxygen atom of the nitrile oxide adding to the internal carbon of the allyl double bond.
Furthermore, intramolecular cycloadditions are a plausible pathway for creating polycyclic systems. For instance, if an azide (B81097) functionality were introduced elsewhere on a molecule containing the this compound core, an intramolecular [3+2] cycloaddition between the azide and the allyl group could lead to the formation of fused triazoline rings. mdpi.com Other strategies, such as the Diels-Alder reaction, where the allyl group acts as a dienophile, could also be employed to construct six-membered rings fused to the piperidine core, creating complex azabicyclic systems. thieme-connect.com
Table 1: Potential Cycloaddition Reactions with this compound
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| Arylnitrile Oxide | Allyl group | Piperidine-fused isoxazoline |
| Azomethine Ylide | Allyl group | Piperidine-fused pyrrolidine |
| Nitrone | Allyl group | Piperidine-fused isoxazolidine |
Macrocycles are of significant interest in various fields of chemistry, and their synthesis often relies on efficient ring-closing strategies. acs.org Ring-closing metathesis (RCM) is a dominant methodology for forming large rings and relies on the reaction between two alkene functionalities within a linear precursor, catalyzed by ruthenium or tungsten complexes. cam.ac.uknih.gov
The terminal alkene of the allyl group makes this compound an ideal building block for RCM-based macrocyclization. A synthetic strategy could involve coupling the piperidine nitrogen to a long chain containing another terminal alkene. The subsequent RCM reaction would then form a macrocycle containing the intact 2-benzylpiperidine (B184556) unit. The size of the resulting macrocycle can be precisely controlled by the length of the tether connecting the two alkene moieties. This approach has been widely used to generate diverse libraries of macrocyclic peptides and peptidomimetics. mdpi.comcam.ac.uk The incorporation of the rigid piperidine scaffold can pre-organize the linear precursor, potentially facilitating the cyclization and influencing the final conformation of the macrocycle. acs.org
Table 2: Hypothetical RCM-based Macrocyclization
| Linear Precursor Structure | Catalyst | Resulting Macrocycle |
|---|---|---|
| This compound acylated with an ω-alkenoic acid | Grubbs' or Hoveyda-Grubbs' Catalyst | Macrocyclic lactam |
Synthesis of Polycyclic Heterocycles
Role in Development of New Synthetic Methodologies
Beyond its use as a structural component, this compound can play a functional role in the development of new chemical reactions, particularly in stereoselective synthesis and catalysis.
The presence of a stereocenter at the C2 position (bearing the benzyl (B1604629) group) means that this compound can exist as a pair of enantiomers. If resolved into a single enantiomer, this compound can be used as a chiral auxiliary or scaffold to control the stereochemical outcome of subsequent reactions. globalauthorid.com The stereoselective synthesis of related 2-substituted piperidines is a well-established field, often starting from chiral precursors or employing asymmetric cyclization strategies. acs.orggoogle.com
Once obtained in an enantiopure form, the piperidine can direct the approach of reagents to other parts of the molecule. For example, in the synthesis of polycyclic systems as described in 4.1.1, the chiral piperidine backbone could induce diastereoselectivity in the cycloaddition reaction. Similarly, reactions targeting the allyl group, such as epoxidation or dihydroxylation, would likely yield products with a high degree of diastereomeric excess, controlled by the existing stereocenter. The use of sugar-derived chiral auxiliaries in the synthesis of complex piperidines has shown high diastereoselectivity in various transformations, a principle that applies here. researchgate.net This makes enantiopure this compound a valuable tool for asymmetric synthesis.
The development of novel ligands is crucial for advancing homogeneous catalysis. This compound possesses two potential coordination sites for a metal center: the lone pair on the nitrogen atom and the π-system of the allyl group's double bond. This allows it to function as a bidentate ligand.
Bifunctional ligands that contain both a traditional donor atom (like nitrogen) and a π-system are valuable in catalysis. chinesechemsoc.org The nitrogen atom can act as a classic Lewis base to coordinate with a metal, while the allyl group can participate in η²-coordination. This chelation can stabilize the metal center and create a specific steric and electronic environment, influencing the activity and selectivity of the catalyst. For instance, palladium complexes bearing such ligands could be active in hydroamination or other C-N bond-forming reactions. rsc.org Gold catalysts featuring ligands with pendant amines have been shown to be effective in various transformations, including the addition of nucleophiles to alkynes. nih.gov The combination of a soft π-system (allyl) and a harder amine donor in this compound could be particularly useful for stabilizing specific oxidation states of transition metals like palladium, nickel, or gold in catalytic cycles. nih.gov
As a Chiral Scaffold or Auxiliary in Stereoselective Synthesis
Contributions to Material Science and Chemical Technologies (non-biological)
While direct applications of this compound in material science are not documented, its constituent parts suggest potential roles. Piperidine derivatives are known to be incorporated into polymers to act as stabilizers, particularly as Hindered Amine Light Stabilizers (HALS) that protect plastics from UV degradation.
The allyl group on this compound provides a handle for polymerization. It could potentially undergo radical polymerization or be incorporated as a co-monomer with other vinyl monomers to create functional polymers. Studies on related compounds like 4-vinylbenzyl piperidine have shown they can undergo polymerization to produce piperidine-containing polymers, which can then be further functionalized. rsc.org A polymer incorporating the this compound unit would have piperidine moieties pendant to the main chain, which could be used for applications such as solid-supported basic catalysis or as scavenger resins to remove acidic impurities in chemical processes. sigmaaldrich.com The benzyl group would add steric bulk and hydrophobicity to the resulting polymer, potentially influencing its physical properties like solubility and thermal stability.
Precursors for Specialized Polymer Architectures
The incorporation of specific functionalities into polymers is a key strategy for developing materials with tailored properties. This compound serves as a functional monomer, with its allyl group providing a handle for polymerization and subsequent modification.
The allyl functional group (H₂C=CH-CH₂) is a well-established polymerizable moiety. While allyl monomers can sometimes polymerize slowly, they are susceptible to various polymerization techniques, including radical polymerization. Research on related diallyl piperidinium (B107235) salts, such as N,N-diallylpiperidine bromide, has shown that these monomers can undergo a specific cyclolinear polymerization to yield high molecular weight polymers containing five- and six-membered rings within the macromolecular chain. e3s-conferences.org For a mono-allyl monomer like this compound, polymerization would typically result in a linear polymer with pendant 2-benzyl-piperidine units.
Perhaps more significant is the utility of the allyl group for post-polymerization modification (PPM). acs.org The double bond is amenable to a variety of high-efficiency chemical transformations, often termed "click chemistry." nih.govrsc.org These reactions allow for the covalent attachment of new functional groups onto the polymer backbone under mild conditions. wiley-vch.de This approach enables the synthesis of a diverse library of functional polymers from a single, common polymeric precursor. acs.org For instance, the pendant allyl groups on a polymer derived from this compound could undergo thiol-ene reactions to attach thiol-containing molecules, epoxidation to introduce reactive oxirane rings, or bromination for further substitution reactions. nih.govresearchgate.net
| Technique | Description | Relevance to this compound |
|---|---|---|
| Radical Polymerization | Initiation of polymerization via free radicals. Can be used to polymerize allyl monomers to form linear polymers with pendant groups. e3s-conferences.org | Creates a polymer backbone with pendant 2-benzyl-piperidine units. |
| Thiol-Ene "Click" Reaction | A highly efficient radical-mediated addition of a thiol across the allyl double bond, often initiated by UV light or a radical initiator. rsc.orgwiley-vch.de | Allows for the attachment of a wide range of thiol-containing molecules (e.g., peptides, drugs, fluorophores) to the polymer backbone. |
| Epoxidation | Conversion of the allyl double bond into an epoxide ring using an oxidizing agent like mCPBA or OXONE. nih.govresearchgate.net | Introduces a reactive epoxide group for subsequent ring-opening reactions with various nucleophiles. |
| Bromination | Addition of bromine (Br₂) across the double bond to form a dibromo-alkane. nih.govresearchgate.net | Provides a reactive site for subsequent nucleophilic substitution or elimination reactions. |
Components in Advanced Functional Materials (e.g., supramolecular assemblies)
Advanced functional materials, particularly those based on supramolecular chemistry, rely on specific, non-covalent interactions between molecular building blocks to form ordered, higher-level structures. nih.govmdpi.com The distinct chemical features of the this compound unit make it a promising candidate for designing such materials. When incorporated into a larger molecule or polymer, it provides multiple sites for directional, non-covalent bonding.
The key interactions that can be facilitated by this building block are:
π-π Stacking: The aromatic phenyl ring of the benzyl group is capable of engaging in π-π stacking interactions. These interactions are fundamental in molecular recognition and the self-assembly of molecules into ordered, layered, or helical structures. researchgate.net
Hydrogen Bonding and Coordination: The nitrogen atom within the piperidine ring is a Lewis base and can act as a hydrogen bond acceptor. nih.gov Furthermore, it can serve as a coordination site for metal ions, enabling the formation of metal-organic frameworks or other coordinated assemblies. mdpi.com
Hydrophobic Interactions: The benzyl and piperidine moieties contribute to the molecule's hydrophobicity, which can drive self-assembly in aqueous environments to minimize contact with water.
The interplay of these forces allows for the construction of complex supramolecular architectures. The piperidine skeleton is a recognized privileged structure that can influence pharmacokinetic properties and is known to participate in specific non-covalent interactions crucial for molecular recognition and supramolecular assembly. researchgate.net By combining the π-stacking capabilities of the benzyl group with the hydrogen bonding/coordination potential of the piperidine nitrogen, this compound can act as a "supramolecular synthon," guiding the organization of materials on a nanoscale. The allyl group adds another layer of functionality, offering a potential site for cross-linking the assembled structures, thereby locking them into place and enhancing the stability of the final material.
| Functional Moiety | Potential Non-Covalent Interaction | Significance in Functional Materials |
|---|---|---|
| Benzyl Group | π-π Stacking, Hydrophobic Interactions | Directs the self-assembly of molecules into ordered structures; contributes to the stability of crystalline or liquid-crystalline phases. researchgate.net |
| Piperidine Ring (Nitrogen Atom) | Hydrogen Bonding (Acceptor), Metal Coordination | Provides directionality in self-assembly; allows for the construction of pH-responsive materials or metal-organic hybrid materials. nih.govmdpi.com |
| Allyl Group | (Post-assembly covalent bonding) | Can be used to covalently cross-link pre-organized supramolecular structures, enhancing thermal and mechanical stability. nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 Allyl 2 Benzyl Piperidine
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1-Allyl-2-benzyl-piperidine, 1D (¹H and ¹³C) and 2D NMR techniques would be employed to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the chiral center at the C-2 position.
¹H NMR and ¹³C NMR Assignments and Comprehensive Analysis
The ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the three main structural components: the piperidine (B6355638) ring, the N-allyl group, and the C-2 benzyl (B1604629) group. The chemical shifts (δ) are predicted based on values reported for similar structural motifs. rsc.orgrsc.orgrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group, the vinylic protons of the allyl group, and the aliphatic protons of the piperidine ring and the methylene (B1212753) groups of the substituents. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for each unique carbon atom. The aromatic region would show peaks for the phenyl group carbons, while the olefinic region would contain signals for the allyl group's double bond. The aliphatic region would feature signals for the piperidine ring carbons and the methylene carbons of the allyl and benzyl groups.
Predicted ¹H and ¹³C NMR Data:
The following tables outline the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts (Based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Allyl (CH=CH₂) | 5.70 - 5.90 | Multiplet (ddt) | J ≈ 17, 10, 6 |
| Allyl (=CH₂) | 5.05 - 5.25 | Multiplet (dd, dq) | J ≈ 17, 10, 1.5 |
| Allyl (N-CH₂) | 3.00 - 3.20 | Multiplet (dt) | J ≈ 6, 1.5 |
| Benzyl (C-CH₂) | 2.50 - 3.10 | Multiplet (dd) | J ≈ 13, 9 |
| Piperidine (H-2) | 2.60 - 2.80 | Multiplet | - |
| Piperidine (H-6eq) | 2.85 - 3.05 | Multiplet (dt) | - |
| Piperidine (H-6ax) | 2.10 - 2.30 | Multiplet (t) | - |
| Piperidine (H-3, H-4, H-5) | 1.30 - 1.80 | Multiplets | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (Based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (C-ipso) | ~140 |
| Phenyl (C-ortho, C-meta, C-para) | 126 - 130 |
| Allyl (-CH=) | ~135 |
| Allyl (=CH₂) | ~117 |
| Piperidine (C-2) | ~63 |
| Piperidine (C-6) | ~54 |
| Allyl (N-CH₂) | ~57 |
| Benzyl (C-CH₂) | ~40 |
| Piperidine (C-3, C-4, C-5) | 20 - 30 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemical Assignment
To confirm the assignments made in the 1D spectra and to establish the compound's detailed structure and stereochemistry, a suite of 2D NMR experiments would be necessary. ucd.ieresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would be crucial for tracing the connectivity within the piperidine ring and confirming the spin systems of the allyl and benzyl groups. For instance, correlations would be observed between the N-CH₂ and the vinylic protons of the allyl group, and between the benzylic CH₂ protons and the H-2 proton of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal it is attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is vital for connecting the different structural fragments. Key correlations would be expected between the benzylic protons and the piperidine C-2 and C-3 carbons, as well as the ipso-carbon of the phenyl ring. Similarly, the N-allyl CH₂ protons would show correlations to the piperidine C-2 and C-6 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry and preferred conformation. For this compound, NOESY could reveal the orientation of the benzyl group relative to the piperidine ring. For example, spatial correlations between the H-2 proton and the benzylic protons would confirm their relationship. The conformation of the piperidine ring (e.g., a chair conformation) and the axial or equatorial orientation of the benzyl group could be inferred from specific NOE contacts. ucd.ie
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), typically using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), would be used to determine the precise mass of the molecular ion. princeton.edu For this compound (C₁₅H₂₁N), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated value, confirming the molecular formula.
Table 3: Predicted HRMS Data
| Ion | Calculated Exact Mass |
| C₁₅H₂₁N | 215.1674 |
| [C₁₅H₂₂N]⁺ ([M+H]⁺) | 216.1752 |
Elucidation of Fragmentation Pathways for Structural Information
Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound would fragment in a characteristic manner. The fragmentation pattern provides a molecular fingerprint and confirms the identity of the substructures. Key fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom.
Predicted Fragmentation Pathways:
Loss of the Benzyl Group: A primary fragmentation would be the cleavage of the C2-C(benzyl) bond, leading to the formation of a stable benzyl radical (C₇H₇•, mass 91) and a charged piperidine fragment, or a stable tropylium (B1234903) cation (C₇H₇⁺, m/z 91) and a neutral piperidine fragment.
Loss of the Allyl Group: Cleavage of the N-allyl bond would result in the loss of an allyl radical (C₃H₅•, mass 41), generating an ion corresponding to 2-benzylpiperidinium (m/z 174).
Ring Opening/Cleavage: The piperidine ring itself can undergo fragmentation. A common pathway involves alpha-cleavage next to the nitrogen, followed by the loss of ethene or other small neutral molecules. A fragment ion at m/z 84 is often characteristic of the piperidine ring structure. nih.gov
Table 4: Predicted Key Fragment Ions in Mass Spectrometry
| m/z | Predicted Fragment Structure/Identity |
| 215 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 124 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Infrared Spectroscopy (IR) for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would confirm the presence of its key structural features: the aromatic C-H bonds, the aliphatic C-H bonds, and the C=C double bond of the allyl group. The absence of certain peaks, such as a broad O-H or N-H stretch (above 3300 cm⁻¹), would confirm it as a tertiary amine. rsc.orgprinceton.edu Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can sometimes provide information about the conformational state of the molecule. tripod.com
Table 5: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3030 | C-H Stretch | Aromatic & Vinylic C-H |
| 2980 - 2800 | C-H Stretch | Aliphatic (Piperidine, CH₂) |
| ~1640 | C=C Stretch | Alkene (Allyl group) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 990, 910 | C-H Bend (out-of-plane) | Vinylic (=CH₂) |
| 740, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this technique would reveal the conformation of the piperidine ring, the spatial orientation of the allyl and benzyl substituents, and the nature of the interactions governing the crystal packing.
The this compound molecule possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)-1-Allyl-2-benzyl-piperidine and (S)-1-Allyl-2-benzyl-piperidine. X-ray crystallography is a crucial tool for the unambiguous determination of the absolute configuration of a chiral molecule.
The standard method for assigning absolute configuration involves the crystallization of an enantiomerically pure sample or a diastereomeric salt. For instance, chiral 2-substituted piperidines have been successfully resolved through classical crystallization procedures using chiral resolving agents like d- or l-10-camphorsulfonic acid. nih.gov The resulting diastereomeric salts can be separated, and subsequent X-ray diffraction analysis of a suitable single crystal allows for the definitive assignment of the absolute configuration (e.g., 1S,2R). nih.gov
Alternatively, asymmetric synthesis strategies employing chiral auxiliaries can yield enantiomerically enriched piperidines. researchgate.net The absolute configuration of the final product is often confirmed by X-ray diffraction analysis. dicp.ac.cn In a reported rhodium-catalyzed asymmetric synthesis of 2-substituted piperidines, the absolute configuration of a chiral 2-phenylpiperidine (B1215205) derivative was unequivocally confirmed by X-ray diffraction. dicp.ac.cn Therefore, for this compound, a similar approach involving either the crystallization of a diastereomeric salt or the analysis of an enantiopure sample would be necessary to assign its absolute configuration.
The crystal packing of this compound would be dictated by a network of non-covalent intermolecular interactions. Based on studies of analogous structures, several key interactions are anticipated to play a significant role.
The piperidine ring in related structures typically adopts a stable chair conformation. researchgate.net The benzyl group, with its aromatic ring, is a key participant in intermolecular interactions. C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of the benzyl ring of a neighboring molecule, are a common feature in the crystal packing of 2-phenyl and 2-benzylpiperidine (B184556) derivatives. researchgate.net These interactions often link molecules into chains or more complex three-dimensional networks. researchgate.net
Interactive Data Table: Crystallographic Data for Analogous Piperidine Derivatives
Since no specific crystallographic data exists for this compound, the table below summarizes typical findings for structurally related benzylpiperidine and substituted piperidine compounds to provide context.
| Parameter | Typical Observation in Analogues | Reference |
| Crystal System | Monoclinic, Triclinic | researchgate.netnih.gov |
| Space Group | P2₁/n, P-1 | researchgate.netnih.gov |
| Piperidine Ring Conformation | Chair | researchgate.net |
| Dominant Intermolecular Interactions | C-H···π, van der Waals forces | researchgate.net |
| Other Significant Interactions | C-H···O, C-H···S (depending on substituents) | researchgate.net |
| Common Packing Motifs | Chains, Herringbone | researchgate.netresearchgate.netuzhnu.edu.ua |
Theoretical and Computational Chemistry Studies on 1 Allyl 2 Benzyl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For piperidine (B6355638) derivatives, these calculations offer a detailed picture of their electronic and structural characteristics. researchgate.netnorthampton.ac.ukekb.eg
Electronic Structure and Bonding Analysis
DFT calculations can elucidate the electronic structure of 1-Allyl-2-benzyl-piperidine, providing a basis for understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. ekb.egekb.eg
For piperidine derivatives, the nitrogen atom and the π-systems of the allyl and benzyl (B1604629) groups are expected to be the primary sites of electronic activity. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a nucleophilic center. The benzyl and allyl groups introduce π-orbitals which will also feature prominently in the frontier molecular orbitals, influencing the molecule's reactivity in various chemical transformations.
Note: These values are illustrative and based on typical DFT calculations for substituted piperidines. Actual values for this compound would require specific calculations.
Conformation and Configurational Analysis
The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. The substituents—the allyl group on the nitrogen and the benzyl group at the C2 position—can exist in either axial or equatorial positions. Computational studies on substituted piperidones have shown that the chair conformation is the most stable. researchgate.net The relative energies of these different conformers can be calculated using DFT to determine the most stable three-dimensional structure.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations are employed to explore the broader conformational landscape of a molecule over time. By simulating the movement of atoms under the influence of a force field, MD simulations can reveal the accessible conformations and the transitions between them. researchgate.netnorthampton.ac.uk
For this compound, an MD simulation would likely show the piperidine ring maintaining its chair conformation, with fluctuations and occasional ring inversions. The simulation would also capture the rotational dynamics of the allyl and benzyl substituents, providing insight into their flexibility and preferred orientations in a given environment (e.g., in a solvent or interacting with a biological target). scielo.br Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory can identify stable and flexible regions of the molecule. researchgate.net
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net
Prediction of Energy Barriers and Reaction Kinetics
For reactions involving this compound, such as N-alkylation, cyclization reactions of the allyl group, or reactions at the benzylic position, computational methods can predict the energy barriers (activation energies). nih.gov By locating the transition state structures on the potential energy surface and calculating their energies relative to the reactants, the feasibility and rate of a reaction can be estimated. For instance, in aza-Diels-Alder reactions involving piperidine-derived intermediates, a metal-assisted mechanism has been proposed and can be investigated computationally. nih.gov DFT calculations have been used to provide insight into the mechanisms of such reactions. researchgate.net
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Allylic Alkylation | TS1 | 15.2 |
| Aza-Prins Cyclization | TS2 | 20.5 |
Note: These are example values to illustrate the type of data obtained from such studies. Actual values would depend on the specific reaction and computational level of theory.
Rationalization and Prediction of Selectivity (Regio-, Chemo-, Stereo-)
Many reactions of this compound can yield multiple products. Computational studies are invaluable for understanding and predicting the selectivity of these reactions.
Regioselectivity: In reactions involving the allyl group, for example, attack can occur at different positions. Computational modeling can determine the relative energy barriers for each pathway, thus predicting the major regioisomer.
Chemoselectivity: The molecule has multiple reactive sites (the nitrogen atom, the allyl double bond, the aromatic ring). By comparing the activation energies for reactions at each site, the most likely chemical transformation can be predicted.
Stereoselectivity: The presence of a chiral center at the C2 position means that reactions can often proceed with stereochemical control. Computational studies can model the different stereochemical pathways and predict the diastereomeric or enantiomeric excess of the product. For example, in cooperative catalysis, stereochemistry has been shown to be regulated by an ensemble of dispersion interactions and steric effects, which can be modeled computationally. chinesechemsoc.org
Future Research Directions and Perspectives in 1 Allyl 2 Benzyl Piperidine Chemistry
Exploration of Underexplored Reaction Pathways and Novel Reactivities
The unique structural combination of an N-allyl group and a C-2 benzyl (B1604629) group on the piperidine (B6355638) ring of 1-Allyl-2-benzyl-piperidine opens avenues for exploring a variety of chemical transformations. Future research could systematically investigate reactions that leverage these functionalities to construct more complex molecular frameworks.
Intramolecular Cyclization Cascades: The allyl group is a versatile handle for intramolecular reactions. Research could focus on metal-catalyzed or radical-initiated cyclization reactions involving the allyl and benzyl groups, or the piperidine ring itself. For instance, transition-metal-catalyzed aminomercuration or hydroamination could lead to novel bicyclic structures. beilstein-journals.org A palladium-catalyzed decarboxylation process to generate endocyclic 1-azaallyl anions from related enecarbamates suggests a potential pathway to form unprotected β-substituted piperidines, which could be adapted to derivatives of this compound. researchgate.netresearchgate.net
C-H Activation and Functionalization: The benzyl and piperidine moieties contain numerous C-H bonds that could be targets for direct functionalization. Developing selective C-H activation strategies would provide a highly efficient route to novel derivatives without the need for pre-functionalized substrates. This could include arylation, alkylation, or oxygenation at specific positions on the piperidine or benzyl rings.
Dearomatization-Hydrogenation Processes: Recent advances in the dearomatization of pyridine (B92270) precursors to access all-cis-substituted piperidines could inspire novel synthetic routes. nih.gov Applying similar dearomative functionalization cascades to precursors of this compound could yield stereochemically rich and complex derivatives. researchgate.net
Reactivity of the Allyl Double Bond: The reactivity of the allyl group's double bond remains a fertile ground for exploration. Beyond simple reduction, it can undergo a variety of additions (e.g., dihydroxylation, epoxidation, halogenation) and transition-metal-catalyzed cross-coupling reactions. These transformations would yield a library of derivatives with diverse functional groups, each with potentially unique chemical properties. For example, oxidative amination of the non-activated alkene could lead to difunctionalized N-heterocycles. nih.gov
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign and efficient synthetic methods.
Catalytic Hydrogenation and Transfer Hydrogenation: The industrial production of piperidine often involves the hydrogenation of pyridine over catalysts like molybdenum disulfide. wikipedia.org Research into more sustainable catalysts, such as those based on earth-abundant metals (e.g., nickel silicide), for the synthesis of substituted piperidines is a key area. mdpi.com Asymmetric transfer hydrogenation using chiral primary amines in the presence of water offers a green route to chiral piperidines from pyridinium (B92312) salts, a method that could be adapted for the enantioselective synthesis of this compound precursors. dicp.ac.cn
One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly reduce waste and improve efficiency. A multicomponent approach, condensing aldehydes, amines, and β-ketoesters in water, has been developed for highly substituted piperidines and could be explored for the synthesis of this compound analogues. researchgate.net
Use of Bio-based Feedstocks: A long-term perspective involves the use of sustainable feedstocks. Research is ongoing to produce pyridines and piperidines from biomass-derived lignin, which could eventually provide a sustainable route to the core piperidine scaffold. ukri.orgukri.org
Solvent-Free and Water-Mediated Reactions: Exploring solvent-free reaction conditions or the use of water as a solvent can dramatically improve the environmental footprint of a synthesis. Water-mediated intramolecular cyclization has been successfully used to create substituted piperidinols, a strategy that could be adapted for piperidine synthesis. mdpi.com
Integration into Emerging Chemical Technologies (non-biological contexts)
The unique physicochemical properties that can be engineered into this compound derivatives could make them valuable components in various materials science and catalysis applications.
Development of Novel Catalysts: The piperidine scaffold is a common feature in ligands for transition metal catalysis. Novel chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, aiming to achieve high enantioselectivity in reactions such as hydrogenations, cross-couplings, or aldol (B89426) reactions. The combination of a chiral piperidine backbone with the coordinating potential of the nitrogen atom and potentially other introduced functional groups could lead to highly effective catalysts.
Functional Polymers and Materials: The allyl group serves as a polymerizable handle. Copolymerization of this compound derivatives with other monomers could lead to functional polymers with unique properties. The piperidine and benzyl moieties could impart specific thermal stability, solubility, or chemical resistance to the resulting materials. These polymers could find applications as specialty coatings, membranes, or resins.
Corrosion Inhibitors: Amine-containing compounds are often effective corrosion inhibitors for metals. The this compound structure, with its nitrogen lone pair and potential for strong adsorption on metal surfaces, could be investigated for its efficacy in preventing corrosion, particularly in acidic or industrial environments.
Phase-Transfer Catalysts: Quaternary ammonium (B1175870) salts derived from this compound could be designed as phase-transfer catalysts. The lipophilic benzyl and allyl groups combined with the cationic nitrogen center could facilitate the transport of anionic reagents between immiscible aqueous and organic phases, enhancing reaction rates in heterogeneous systems.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity (non-biological properties)
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Applying these methods to this compound can guide synthetic efforts and provide deep insights into its chemical behavior.
Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or physical properties. tandfonline.com By building models based on a training set of synthesized compounds, the properties of yet-to-be-synthesized analogues can be predicted, allowing researchers to prioritize the most promising candidates.
Density Functional Theory (DFT) Calculations: DFT calculations can provide detailed information about the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. researchgate.net These calculations can be used to:
Determine the most stable conformations and the energy barriers for conformational changes (e.g., ring inversion). researchgate.net
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical stability and reactivity. ekb.eg
Generate molecular electrostatic potential (MESP) maps to identify nucleophilic and electrophilic sites, guiding the design of chemical reactions. mdpi.com
Simulate reaction mechanisms and transition states to understand and predict reaction outcomes.
Rational Design of Derivatives with Tailored Properties: By combining QSAR and DFT methods, researchers can engage in the rational, in silico design of novel this compound derivatives with specific, non-biological chemical properties. For example, one could computationally screen for derivatives with optimal steric and electronic properties to act as ligands in a specific catalytic reaction or design molecules with tailored solubility and adsorption characteristics for materials science applications. This computational-first approach can significantly streamline the experimental workflow, reducing costs and accelerating the pace of discovery. acs.orgclinmedkaz.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Allyl-2-benzyl-piperidine, and how can reaction conditions be optimized?
- Methodology :
- Start with a piperidine core and perform sequential alkylation: first with allyl bromide (via nucleophilic substitution using NaH as a base in dry THF under inert atmosphere), followed by benzylation using benzyl chloride.
- Monitor reaction progress with TLC or GC-MS. Optimize temperature (e.g., 60–80°C for allylation, 40–60°C for benzylation) and stoichiometric ratios (1:1.2 molar ratio of piperidine to alkylating agent) to minimize by-products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Use IR spectroscopy to confirm functional groups (e.g., C-N stretch at ~1,200 cm⁻¹, allyl C=C at ~1,650 cm⁻¹).
- GC-MS for molecular ion peaks (e.g., expected m/z for molecular ion: ~217 g/mol) and fragmentation patterns.
- ¹H/¹³C NMR to verify substituent positions (e.g., allyl protons at δ 5.0–5.8 ppm, benzyl CH₂ at δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?
- Methodology :
- Perform orthogonal assays : Compare receptor-binding studies (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) to confirm target engagement vs. downstream effects.
- Validate compound purity via HPLC (>95%) and check for stereochemical inconsistencies using chiral chromatography or X-ray crystallography.
- Cross-reference with structurally analogous compounds (e.g., 1-(2-Phenyl-2-adamantyl)pyrrolidine interaction studies) to identify substituent-specific effects .
Q. What experimental designs are suitable for analyzing substituent effects on the biological activity of this compound analogs?
- Methodology :
- Adopt factorial design to systematically vary substituents (e.g., allyl chain length, benzyl para-substituents) and assess their impact on activity.
- Use ANOVA to identify significant variables. For example:
| Factor | Levels | Response (IC₅₀) |
|---|---|---|
| Allyl length | C3, C4, C5 | Measure activity vs. target |
| Benzyl substituent | H, Cl, OCH₃ | LogP and binding affinity |
- Incorporate molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding energy .
Q. How can researchers mitigate hazards when handling this compound in experimental settings?
- Methodology :
- Follow OSHA HCS guidelines : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from light.
- Pre-treat waste with neutralizing agents (e.g., dilute HCl for basic by-products).
- Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with saline for accidental exposure) .
Data Analysis & Validation
Q. What strategies are effective in validating synthetic yields and reproducibility for this compound?
- Methodology :
- Replicate reactions in triplicate under identical conditions (temperature, solvent purity, catalyst batch).
- Compare yields and characterize products using HPLC-UV (λ = 254 nm) and melting point consistency.
- Document deviations (e.g., humidity effects on NaH reactivity) and adjust protocols accordingly .
Experimental Design Considerations
Q. How to design a study exploring the metabolic stability of this compound in preclinical models?
- Methodology :
- Use LC-MS/MS to quantify parent compound and metabolites in plasma/hepatic microsomes.
- Optimize incubation conditions (e.g., NADPH concentration, pH 7.4 buffer).
- Include control compounds (e.g., verapamil for CYP3A4 activity) to benchmark metabolic rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
